2-苯乙醇

概述

描述

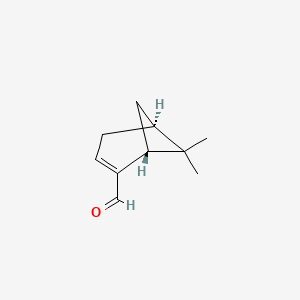

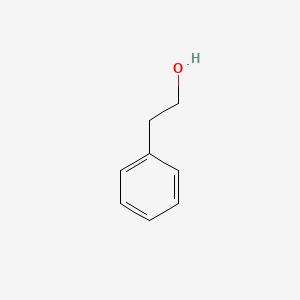

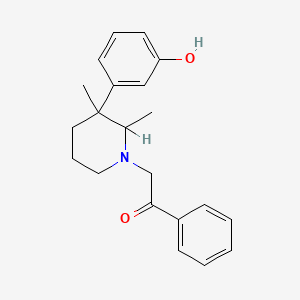

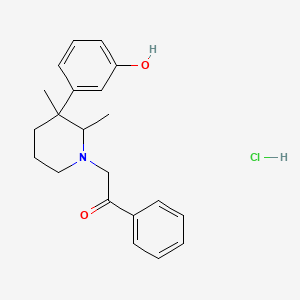

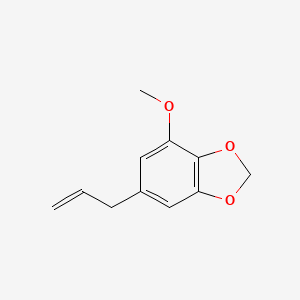

2-Phenylethanol, also known as phenethyl alcohol, is an organic compound with the chemical formula C6H5CH2CH2OH. It is a colorless liquid with a pleasant floral odor, often described as rose-like. This compound occurs widely in nature and is found in a variety of essential oils, including rose, carnation, and hyacinth .

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Reaction: The most common industrial method for synthesizing 2-Phenylethanol involves the Friedel-Crafts reaction between benzene and ethylene oxide in the presence of aluminum trichloride.

Hydrogenation of Styrene Oxide: Another method involves the hydrogenation of styrene oxide using a catalyst such as Raney nickel.

Grignard Reaction: In laboratory settings, 2-Phenylethanol can be prepared by reacting phenylmagnesium bromide with ethylene oxide.

Biotransformation: Biotechnological methods include the biotransformation of L-phenylalanine using immobilized yeast Saccharomyces cerevisiae.

Industrial Production Methods:

Chemical Synthesis: The majority of 2-Phenylethanol is produced through chemical synthesis due to its efficiency and cost-effectiveness.

Biotechnological Production: There is growing interest in producing 2-Phenylethanol through microbial fermentation, particularly using yeasts, as it offers a more sustainable and environmentally friendly alternative.

Types of Reactions:

Oxidation: 2-Phenylethanol can undergo oxidation to form phenylacetic acid.

Reduction: It can be reduced to form phenylethylamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Phenylacetic Acid: Formed through oxidation.

Phenylethylamine: Formed through reduction.

Phenylethyl Halides: Formed through substitution reactions.

科学研究应用

2-Phenylethanol has a wide range of applications across various fields:

Chemistry: Used as a precursor for the synthesis of other valuable chemicals, such as 2-phenethyl acetate.

Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological research.

Medicine: Used as a preservative in pharmaceuticals and as an additive in antiseptics.

Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

作用机制

Target of Action

2-Phenylethanol (2-PE) is an aromatic compound that primarily targets the structure of biomembranes . It inserts into the hydrophobic core of a lipid bilayer, disrupting hydrophobic interactions between lipid molecules . This disruption affects the structure of biological membranes, which has been linked to its bacteriostatic activity .

Mode of Action

2-PE interacts with its targets, particularly the mitochondria and the nucleus, causing inhibition . The compound’s interaction with these targets results in changes in the cellular structure and function, leading to antimicrobial activity against selected phytopathogenic fungi .

Biochemical Pathways

2-PE is synthesized from L-Phenylalanine (L-Phe) via the Ehrlich pathway . This pathway involves three steps: transamination, decarboxylation, and reduction . The regulation of L-Phe metabolism in S. cerevisiae is complex and involves signal transduction pathways of L-Phe sensing, uptake of extracellular L-Phe, and 2-PE synthesis from L-Phe through the Ehrlich pathway .

Pharmacokinetics

The pharmacokinetics of 2-PE are influenced by its interaction with biomembranes. The compound’s hydrophobic nature allows it to insert into the hydrophobic core of lipid bilayers, disrupting the membrane organization . This interaction influences the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

The action of 2-PE results in molecular and cellular effects. It up-regulates genes involved with the peroxisome, regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism . It also inhibits ribosome, RNA polymerase, DNA replication, amino acid biosynthesis, aminoacyl-tRNA biosynthesis, and cell cycle . These changes in gene expression and cellular function contribute to the compound’s antimicrobial activity.

生化分析

Biochemical Properties

2-Phenylethanol interacts with several enzymes and proteins in biochemical reactions. It is synthesized from L-phenylalanine, which is the first specific intermediate towards lignin biosynthesis . The endogenous genes encoding the amino acid permease GAP1, aminotransferase AAT2, phenylpyruvate decarboxylase KDC2, and aldehyde dehydrogenase ALD4 are involved in the Ehrlich pathway and the 2-PE stress response .

Cellular Effects

2-Phenylethanol has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been found that 2-Phenylethanol can inhibit the growth of several Gram-positive and Gram-negative microorganisms .

Molecular Mechanism

At the molecular level, 2-Phenylethanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competes for attachment on the active site of phenylalanyl-tRNA synthetase (PheRS) .

Temporal Effects in Laboratory Settings

The effects of 2-Phenylethanol change over time in laboratory settings. Enzymatic activity leading to the synthesis of 2-PE from the phenyl acetaldehyde (PAld) moderately increased during flower development up to stage 5 in certain genotypes .

Dosage Effects in Animal Models

The effects of 2-Phenylethanol vary with different dosages in animal models. Initial studies showed that 2-Phenylethanol was around 10,000 times the strength of morphine in animal models .

Metabolic Pathways

2-Phenylethanol is involved in several metabolic pathways. It is biosynthesized from L-phenylalanine (L-Phe) with pyridoxal-5’-phosphate (PLP)-dependent aromatic amino acid decarboxylases (AADC) and phenyl acetaldehyde reductases (PAR) in planta .

相似化合物的比较

Benzyl Alcohol: Similar in structure but lacks the ethylene bridge between the benzene ring and the hydroxyl group.

Phenylethylamine: Similar in structure but contains an amine group instead of a hydroxyl group.

Phenylacetic Acid: An oxidation product of 2-Phenylethanol.

Uniqueness: 2-Phenylethanol is unique due to its combination of a pleasant floral odor and its antimicrobial properties. Its versatility in various applications, from fragrances to pharmaceuticals, sets it apart from other similar compounds .

属性

IUPAC Name |

2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026342 | |

| Record name | 2-Phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour | |

| Record name | Benzeneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c. | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol) | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020 | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.21 (AIR= 1), Relative vapor density (air = 1): 4.2 | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, VISCOUS LIQUID | |

CAS No. |

60-12-8, 1321-27-3 | |

| Record name | 2-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethyl alcohol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9LGA7468 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-27 °C, -25.8 °C | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Phenylethanol and why is it significant?

A1: 2-Phenylethanol (2-PE) is a colorless liquid with a distinct rose-like aroma. [, , , ] It's a crucial flavor and fragrance compound extensively used in the perfume, cosmetic, and food industries. [, , , ]

Q2: How does the aroma of 2-Phenylethanol change in food products?

A2: The perception of 2-Phenylethanol's aroma can be influenced by the presence of other compounds. Research suggests that the structure of polyols, like erythritol, D-mannitol, and maltitol, can impact the release of 2-Phenylethanol in solutions. Specifically, higher molecular weight polyols appear to increase the "salting-out effect," potentially enhancing the aroma release of 2-Phenylethanol. []

Q3: What role does 2-Phenylethanol play in fermented beverages?

A3: In beverages like beer and wine, 2-Phenylethanol contributes significantly to the overall aroma profile. Studies have shown that the production of 2-Phenylethanol during fermentation can be influenced by several factors, including yeast strain, fermentation conditions, and the presence of specific precursors like phenylalanine. [, , ] For example, cassava beer, known for its distinct rose flavor, exhibits a higher concentration of 2-Phenylethanol compared to traditional wheat beer. []

Q4: How is 2-Phenylethanol naturally produced?

A4: 2-Phenylethanol is naturally found in various flowers and plants, most notably in rose oil. Biosynthetically, it is produced through two main pathways: the Shikimate pathway and the Ehrlich pathway. [, , , ]

Q5: Which enzymes are key to 2-Phenylethanol biosynthesis and how are they regulated?

A5: Aromatic L-amino acid decarboxylases (AADCs) and aromatic aldehyde synthases (AASs) are crucial for 2-Phenylethanol biosynthesis. [] Studies in poplar trees reveal that specific genes like PtAADC1 and PtAAS1, encoding these enzymes, are upregulated upon herbivory, leading to increased production of 2-Phenylethanol and related compounds. [] Interestingly, single amino acid changes in the active site of these enzymes can switch their function, impacting the type of compound produced. []

Q6: What are the challenges associated with 2-Phenylethanol production in yeast?

A6: A major challenge is the inhibitory effect of 2-Phenylethanol itself on yeast growth, limiting its production. [, ] Strategies like in-situ product removal, such as using a two-phase system with polypropylene glycol, have been explored to circumvent this inhibition and improve 2-Phenylethanol yield. [, ]

Q7: Can Escherichia coli be engineered for 2-Phenylethanol production?

A7: Yes, E. coli has been successfully engineered to produce 2-Phenylethanol. [, ] By expanding the Shikimate pathway and introducing genes encoding enzymes like lactate dehydrogenase (ldhA), phenylpyruvate decarboxylase (ipdC), and alcohol dehydrogenase (adhC), E. coli can produce 2-Phenylethanol from glucose, demonstrating its potential for sustainable production from renewable resources. []

Q8: How does the Ehrlich pathway contribute to 2-Phenylethanol production?

A8: The Ehrlich pathway is another route for 2-Phenylethanol synthesis. [, ] In E. coli, this pathway involves the conversion of phenylalanine to phenylacetaldehyde by enzymes like phenylpyruvate decarboxylase (encoded by ipdC). Endogenous aldehyde reductases (encoded by yqhD, yjgB, and yahK) then reduce phenylacetaldehyde to 2-Phenylethanol. Co-overexpressing these genes with ipdC can significantly enhance 2-Phenylethanol production. []

Q9: Are there alternative microorganisms for 2-Phenylethanol production?

A9: Yes, Zygosaccharomyces rouxii, an aromatic yeast isolated from chili sauce, demonstrates promising potential for 2-Phenylethanol production via both the Shikimate and Ehrlich pathways. [] Furthermore, Enterobacter sp. strain MF024, isolated from soil, also exhibits the capability to synthesize 2-Phenylethanol through these pathways, offering another alternative for industrial production. []

Q10: Can 2-Phenylethanol be synthesized catalytically?

A10: Yes, nanocrystalline nickel catalysts have been shown to effectively catalyze the hydrogenation of styrene oxide to 2-Phenylethanol. [] Optimizing factors like catalyst particle size, temperature, and pressure can lead to high conversion rates (up to 98%) with excellent selectivity (99%) towards 2-Phenylethanol. []

Q11: How does the catalytic mechanism of styrene oxide hydrogenation to 2-Phenylethanol work?

A11: Density functional theory calculations suggest that the reaction proceeds through a transition state involving atomized hydrogen and styrene oxide on the catalyst surface. [] The calculated enthalpy of reaction (ΔH) and activation energy (Ea) provide insights into the reaction's energetic landscape. []

Q12: How can 2-Phenylethanol be separated from fermentation broth?

A13: Organic solvent extraction, particularly with ethyl acetate, has proven effective in separating 2-Phenylethanol from fermentation broth. [] Choosing a solvent with a high partition coefficient for 2-Phenylethanol is crucial for efficient extraction. Additionally, optimizing the phase ratio of the solvent to the broth is essential for maximizing recovery yield and purity. []

Q13: What is the molecular formula and weight of 2-Phenylethanol?

A13: The molecular formula of 2-Phenylethanol is C8H10O, and its molecular weight is 122.16 g/mol.

Q14: What is the conformational structure of 2-Phenylethanol?

A15: High-resolution spectroscopic studies have revealed that 2-Phenylethanol predominantly adopts a gauche conformation. [] This conformation is stabilized by an intramolecular π-hydrogen bond between the hydroxyl group of the side chain and the π-electron cloud of the benzene ring. []

Q15: How does complexation with argon affect the structure of 2-Phenylethanol?

A16: Spectroscopic analysis of 2-Phenylethanol-argon complexes indicates that the structure of the 2-Phenylethanol moiety and the orientation of its transition dipole moment remain largely unchanged upon argon binding. [] This suggests that the interaction with argon primarily involves weak dispersion forces rather than significant structural rearrangements. []

Q16: Does 2-Phenylethanol exhibit antifungal activity?

A17: Yes, 2-Phenylethanol demonstrates antifungal properties. [, ] For instance, it can inhibit the growth of Fusarium graminearum, a fungus responsible for wheat scab. [] This antifungal activity is attributed to 2-Phenylethanol's ability to disrupt amino acid pathways in the fungus, leading to altered mycelial morphology, cell membrane damage, and reduced mycotoxin production. []

Q17: What is the role of 2-Phenylethanol in microbial interactions?

A18: 2-Phenylethanol acts as a volatile semiochemical, mediating interactions between microorganisms. Studies show that certain yeast species, such as Pichia spp., produce 2-Phenylethanol, which can inhibit the growth of filamentous fungi like Monascus purpureus. [] This antifungal activity can significantly impact microbial community composition and metabolic profiles during fermentation processes, ultimately affecting the quality and flavor of fermented products. []

Q18: How does 2-Phenylethanol impact the development of Candida species?

A19: Research suggests that 2-Phenylethanol exhibits synergistic antifungal activity when combined with clotrimazole against Candida species. [] This synergistic effect is particularly relevant in the context of chronic vulvovaginal candidiasis, where resistance to traditional antifungals like clotrimazole is a concern. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)

![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)